Mycolactone E

Description

Properties

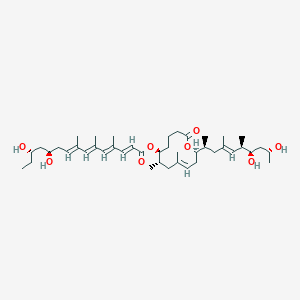

Molecular Formula |

C43H70O8 |

|---|---|

Molecular Weight |

715 g/mol |

IUPAC Name |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,11R,13S)-11,13-dihydroxy-4,6,8-trimethylpentadeca-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C43H70O8/c1-11-37(45)27-38(46)18-15-28(2)21-31(5)22-29(3)17-20-43(49)50-40-13-12-14-42(48)51-41(19-16-30(4)23-34(40)8)35(9)25-32(6)24-33(7)39(47)26-36(10)44/h15-17,20-22,24,33-41,44-47H,11-14,18-19,23,25-27H2,1-10H3/b20-17+,28-15+,29-22+,30-16+,31-21+,32-24+/t33-,34+,35+,36-,37+,38-,39-,40+,41-/m1/s1 |

InChI Key |

VOCMPGXMAVRLMS-NWIZFJBDSA-N |

Isomeric SMILES |

CC[C@@H](C[C@@H](C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C(=O)O[C@H]1CCCC(=O)O[C@H](C/C=C(/C[C@@H]1C)\C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)O)O |

Canonical SMILES |

CCC(CC(CC=C(C)C=C(C)C=C(C)C=CC(=O)OC1CCCC(=O)OC(CC=C(CC1C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)O)O |

Synonyms |

mycolactone E |

Origin of Product |

United States |

Biosynthetic Pathways and Production of Mycolactone E

Elucidation of Mycolactone (B1241217) E Biosynthetic Gene Clusters

The biosynthesis of mycolactones, including Mycolactone E, is orchestrated by a large plasmid-borne gene cluster. pnas.org In the case of Mycolactone A/B, produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer, this virulence plasmid is designated pMUM001 and is approximately 174 kilobase pairs (kbp) in size. pnas.orgnih.gov A significant portion of this plasmid, around 105 kbp, is dedicated to mycolactone synthesis. pnas.org

The core of the biosynthetic machinery consists of three exceptionally large genes encoding Type I modular polyketide synthases (PKSs):

mlsA1 (approximately 51 kb)

mlsA2 (approximately 7 kb)

mlsB (approximately 42 kb) pnas.orgnih.gov

These PKSs function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The mlsA1 and mlsA2 genes encode the PKSs responsible for synthesizing the 12-membered lactone core, a conserved feature across all mycolactones. nih.govasm.orgasm.org The mlsB gene, on the other hand, encodes the PKS that synthesizes the variable fatty acid side chain. nih.govasm.orgasm.org

The mycolactone biosynthetic gene cluster also contains accessory genes that play a role in modifying the polyketide structure. For instance, a gene encoding a P450 monooxygenase is responsible for the hydroxylation of the side chain in some mycolactones. asm.org The absence of the gene encoding the P450 monooxygenase CYP140A2 in the gene cluster of Mycobacterium liflandii, the producer of this compound, is a key factor in the structural difference of this compound compared to Mycolactone A/B. asm.orgresearchgate.net

Genetic Determinants of this compound Structural Variation

The structural diversity observed among different mycolactones primarily arises from variations in the fatty acid side chain, which is synthesized by the MlsB polyketide synthase. asm.orgasm.orgresearchgate.net These variations are a direct consequence of genetic modifications within the mlsB gene.

In the case of this compound, its unique structure is the result of specific genetic rearrangements within the mls locus of M. liflandii. rsc.org Analysis of the mls locus in M. liflandii revealed two key modifications compared to the mls locus of M. ulcerans Agy99 (a Mycolactone A/B producer):

Replacement of the Acyltransferase (AT) domain of the loading module: The AT domain in the loading module of MlsB has been switched from one that specifies acetate (B1210297) to one that specifies propionate. rsc.org

Precise deletion of an entire extension module: An entire module within the MlsB PKS has been deleted. rsc.org

These genetic events explain the structural features of the this compound side chain, which differs from Mycolactone A/B in the number of hydroxyl groups and double bonds. asm.orgresearchgate.net Specifically, compared to mycolactone A/B, the side-chain of this compound has one less conjugated double bond (four instead of five) and the terminal methyl group is replaced by an ethyl group. nih.gov This highlights how domain swapping and module deletion within the mycolactone PKS genes are natural mechanisms for generating structural diversity in this family of toxins. nih.gov

Microbial Sources and Variants: Focus on this compound-Producing Mycobacteria

This compound is produced by specific species of mycobacteria that are closely related to M. ulcerans. These mycolactone-producing mycobacteria (MPM) are often found in aquatic environments and can be pathogenic to fish and amphibians. rsc.orgmdpi.com

Mycobacterium shinshuense and Mycobacterium liflandii as Producers of this compound

While this compound is primarily associated with Mycobacterium liflandii, it is important to understand the broader context of mycolactone-producing mycobacteria. Mycobacterium shinshuense, first described in Japan, is another member of the MPM complex. mdpi.comjst.go.jp It is closely related to M. ulcerans, possessing the pMUM plasmid and producing mycolactones. mdpi.comresearchgate.net However, the primary producer of this compound is M. liflandii. rsc.orgmdpi.comnih.gov

Mycobacterium liflandii was first identified in laboratory colonies of the West African frog Xenopus tropicalis that were experiencing lethal infections. mdpi.comnih.gov This bacterium harbors a pMUM-like plasmid and produces this compound. mdpi.comnih.gov Genetically, M. liflandii is very similar to M. ulcerans and M. marinum, sharing over 98% nucleotide identity in key genes. mdpi.com The discovery of this compound production in M. liflandii was significant as it expanded the known diversity of mycolactones and their microbial sources. nih.gov

It has been proposed that all mycolactone-producing mycobacteria, including M. ulcerans, M. shinshuense, and M. liflandii, should be considered as variants or ecovars of a single species, given their close genetic relationship and shared evolutionary origin from a common M. marinum ancestor that acquired the pMUM plasmid. rsc.orgresearchgate.netplos.orgnih.gov

| Attribute | Mycobacterium liflandii | Mycobacterium shinshuense |

| Primary Mycolactone Produced | This compound mdpi.comnih.gov | Produces mycolactones, but not primarily this compound mdpi.comresearchgate.net |

| Natural Host | Frogs (e.g., Xenopus tropicalis) mdpi.comnih.gov | Humans (causes Buruli ulcer-like disease) jst.go.jpresearchgate.net |

| Geographic Origin | Associated with imported West African frogs nih.gov | Japan mdpi.comjst.go.jp |

| Genetic Characteristics | Harbors a pMUM-like plasmid, IS2404, and IS2606 mdpi.comnih.gov | Harbors the pMUM plasmid and IS2404 mdpi.comresearchgate.net |

Synthetic and Semi-Synthetic Approaches for this compound Analogs

The low natural abundance and the challenges associated with the cultivation of mycolactone-producing mycobacteria have spurred the development of synthetic strategies to obtain these complex molecules. pnas.org Total synthesis not only provides access to larger quantities of pure material for biological studies but also allows for the creation of analogs to probe structure-activity relationships. pnas.orgplos.org

Total Synthesis Strategies for this compound

The total synthesis of this compound has been successfully achieved, confirming its proposed structure and providing a route to this complex molecule. nih.govhkust.edu.hkbeilstein-journals.org The general strategies for synthesizing mycolactones involve the convergent assembly of two main fragments: the conserved 12-membered macrolactone core and the variable unsaturated fatty acid side chain. pnas.orghkust.edu.hkbeilstein-journals.org

Key reactions and strategies employed in the total synthesis of this compound and other mycolactones include:

Yamaguchi Esterification: This reaction is used to connect the fatty acid side chain to the macrolactone core. pnas.orgplos.orgnih.gov

Ring-Closing Metathesis (RCM): RCM has been explored as a powerful method for constructing the 12-membered macrolactone ring. hkust.edu.hkbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki and Negishi couplings are utilized to form key carbon-carbon bonds, particularly in the construction of the side chain and its attachment to the core. hkust.edu.hkbeilstein-journals.orgmdpi.com

Asymmetric Synthesis: Stereoselective methods, such as Sharpless asymmetric dihydroxylation and chromium-mediated allylation, are crucial for establishing the correct stereochemistry of the numerous chiral centers in the molecule. pnas.orgnih.gov

The Kishi group has been at the forefront of mycolactone synthesis, developing multi-generational approaches that have improved the efficiency and scalability of the synthetic routes. beilstein-journals.orgmdpi.com Their work on the total synthesis of this compound was instrumental in definitively establishing its complete structure. pnas.orgnih.govbeilstein-journals.org

Synthetic Biology Approaches for this compound Production

While total synthesis provides a powerful tool, synthetic biology offers a complementary approach for the production of mycolactones and their analogs. This field aims to engineer biological systems for the production of desired molecules.

The modular nature of the mycolactone PKSs makes them amenable to genetic engineering. By swapping domains or modules between different PKS genes, it is possible to create novel mycolactone structures. This concept is supported by the natural diversity of mycolactones, which arises from such genetic rearrangements. nih.govrsc.org

Although specific examples of synthetic biology approaches solely focused on this compound are not extensively detailed in the provided context, the principles have been demonstrated. For instance, the cloning of a P450 hydroxylase gene from a related strain into a mycolactone-producing pathway has resulted in the generation of a novel, engineered mycolactone. beilstein-journals.org This "unnatural" natural product demonstrates the potential of synthetic biology to expand the chemical space of mycolactones, which could lead to the production of analogs with tailored biological activities.

Molecular Mechanisms of Mycolactone E Action

Primary Cellular Targets of Mycolactone (B1241217) E

Sec61 Translocon Inhibition and Consequences

A primary and well-established target of mycolactone is the Sec61 protein-conducting channel, a crucial component of the endoplasmic reticulum (ER) membrane. nih.govplos.org This channel is responsible for the translocation of a significant portion of the cellular proteome into the ER. elifesciences.orgplos.org Mycolactone directly binds to the α subunit of the Sec61 translocon, locking it in an inactive state. elifesciences.orgresearchgate.net This action prevents the signal peptide of nascent proteins from engaging with the translocon, thereby blocking the channel while leaving the lateral gate open. elifesciences.orgresearchgate.net

Mycolactone is a potent inhibitor of both co-translational and post-translational protein translocation pathways that are dependent on the Sec61 complex. nih.govplos.org It effectively halts the entry of proteins destined for the secretory pathway into the ER. plos.org While it broadly perturbs the co-translational translocation of classical secretory proteins, its effect on the post-translational translocation of short secretory proteins is more nuanced, depending on the hydrophobicity of the signal sequence and the properties of the mature protein domain. nih.gov This inhibition leads to the accumulation of untranslocated proteins in the cytosol, where they are subsequently targeted for degradation by the proteasome. elifesciences.orgplos.orgmdpi.com

The blockade of the Sec61 translocon by mycolactone results in a selective but widespread disruption of the biogenesis of specific protein classes. The production of most secretory proteins, as well as Type I and Type II membrane proteins, is significantly inhibited. elifesciences.orgresearchgate.netelifesciences.orgnih.gov However, the biogenesis of polytopic (multi-spanning) membrane proteins, Type III, and tail-anchored proteins, which utilize alternative translocation pathways, remains largely unaffected. elifesciences.orgelifesciences.orgnih.gov This selective inhibition has profound consequences, leading to the depletion of a wide array of proteins, including cytokines, chemokines, immune receptors, and adhesion molecules. mdpi.comfrontiersin.orgnih.gov For example, mycolactone treatment has been shown to decrease the production of immunoglobulins and various cell surface receptors. mdpi.comresearchgate.net

Table 1: Impact of Mycolactone E on Different Protein Classes

| Protein Class | Translocation Pathway | Effect of this compound | References |

|---|---|---|---|

| Secretory Proteins | Sec61-dependent | Inhibited | elifesciences.orgresearchgate.netelifesciences.orgnih.gov |

| Type I Membrane Proteins | Sec61-dependent | Inhibited | elifesciences.orgresearchgate.netelifesciences.orgnih.gov |

| Type II Membrane Proteins | Sec61-dependent | Inhibited | elifesciences.orgresearchgate.netelifesciences.orgnih.gov |

| Polytopic Membrane Proteins | Largely Sec61-independent | Largely Unaffected | elifesciences.orgelifesciences.orgnih.gov |

| Type III Membrane Proteins | Alternative pathways | Resistant | elifesciences.orgelifesciences.orgnih.gov |

| Tail-Anchored Proteins | Alternative pathways | Resistant | elifesciences.orgelifesciences.orgnih.gov |

By blocking protein import into the ER, mycolactone triggers a complex cellular stress response. The accumulation of misfolded or mislocalized proteins in the cytosol and the disruption of ER protein homeostasis lead to the activation of the Integrated Stress Response (ISR). plos.orgnih.gov This response is mediated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by multiple kinases. nih.gov Interestingly, mycolactone appears to uncouple the ISR from the canonical Unfolded Protein Response (UPR), as it activates the PERK branch of the UPR without significantly activating the IRE1 or ATF6 sensors. nih.gov This uncoupling is attributed to the fact that the biogenesis of ATF6, a type II transmembrane protein, is itself inhibited by mycolactone. nih.gov Chronic activation of the ISR, particularly through the transcription factor ATF4, can ultimately lead to apoptosis. plos.orgnih.govtandfonline.com

The Sec61 translocon also functions as a passive calcium (Ca2+) leak channel from the ER. portlandpress.comportlandpress.com By binding to and stabilizing the Sec61 complex, mycolactone enhances this Ca2+ leak, leading to a gradual but significant depletion of ER Ca2+ stores. portlandpress.comnih.gov This effect is directly linked to mycolactone's interaction with the Sec61α subunit, as mutations conferring resistance to the toxin ablate the increased Ca2+ leak. portlandpress.com The resulting alteration in intracellular Ca2+ homeostasis can have wide-ranging effects on cellular signaling. Early studies reported a mycolactone-induced increase in cytosolic Ca2+ levels. nih.govmedchemexpress.com In T-cells, mycolactone-mediated effects have been linked to the depletion of intracellular calcium stores. nih.govresearchgate.net

Effects on Endoplasmic Reticulum Homeostasis and Stress Response

Interaction with WASP/N-WASP and Cytoskeletal Dynamics

In addition to its effects on protein translocation, mycolactone has been shown to interact directly with the Wiskott-Aldrich Syndrome Protein (WASP) and the ubiquitously expressed Neural-WASP (N-WASP). plos.orgnih.govportlandpress.com These proteins are key regulators of actin cytoskeleton dynamics. Mycolactone binds to WASP/N-WASP with high affinity, disrupting their autoinhibited conformation and leading to their uncontrolled activation. beilstein-journals.orgnih.govnih.gov This aberrant activation of WASP/N-WASP results in the unregulated assembly of actin filaments by the Arp2/3 complex. nih.govnih.gov The consequences of this include profound cytoskeletal rearrangements, defective cell adhesion, and altered cell migration. plos.orgnih.govnih.gov While initially considered a primary mechanism, the role of WASP/N-WASP interaction in the broader immunosuppressive effects of mycolactone is now thought to be secondary to Sec61 inhibition. elifesciences.orgbeilstein-journals.org However, this interaction is still considered critical for the toxin's effects on cell morphology and tissue structure. nih.govnih.gov

Activation of ARP2/3 Complex Signaling

This compound hijacks the Wiskott-Aldrich syndrome protein (WASP) family of actin-nucleating factors. researchgate.net By disrupting the autoinhibition of WASP, mycolactone leads to the uncontrolled activation of the ARP2/3 complex-mediated assembly of actin in the cytoplasm. researchgate.netnih.gov This aberrant activation mimics the effect of the endogenous GTPase CDC42 in disrupting WASP/N-WASP auto-inhibition. nih.gov Mycolactone A/B, a closely related analogue, binds to the CR1 domain of N-WASP with high affinity, triggering this uncontrolled actin assembly. beilstein-journals.org In epithelial cells, this mycolactone-induced stimulation of the ARP2/3 complex is concentrated in the perinuclear region. researchgate.net

Alterations in Cell Adhesion and Migration

The dysregulation of actin dynamics by mycolactone has profound consequences for cell adhesion and migration. mdpi.com The uncontrolled actin polymerization leads to defective cell adhesion and impairs directional migration. researchgate.netnih.govmdpi.com Studies on epithelial cells have shown that mycolactone treatment results in a loss of adhesion and defects in cell migration, characterized by increased motility but a loss of directionality. beilstein-journals.orgelifesciences.orgelifesciences.org These effects on cell adhesion and migration are linked to the hyperactivation of N-WASP. beilstein-journals.org Furthermore, the effects of mycolactone on cell adhesion and migration can be ameliorated by the application of exogenous laminin-511, highlighting the role of extracellular matrix interactions. elifesciences.org

Angiotensin II Type 2 Receptor (AT2R) Modulation

This compound also interacts with the Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor involved in various physiological processes, including pain perception.

Receptor Signaling and Downstream Pathways

Mycolactone has been identified as a ligand for the Angiotensin II Type 2 Receptor (AT2R). nih.govmdpi.comoatext.com Its binding to AT2R elicits a signaling cascade that leads to the hyperpolarization of neurons. nih.govresearchgate.net This process is dependent on potassium channels and involves phospholipase A2 (PLA2), cyclooxygenases, and prostaglandins (B1171923) (PGE2). nih.gov The activation of AT2R by mycolactone is a key mechanism behind the analgesic properties observed in Buruli ulcer, as it impairs the ability of neurons to transmit pain signals. nih.govresearchgate.net

Implications for Neuropathic Processes

The interaction of mycolactone with AT2R has significant implications for neuropathic processes. The activation of AT2R by mycolactone induces a state of hypoesthesia, or reduced sensitivity to pain. researchgate.net This effect has been observed in in vivo models of pain sensitivity in mice infected with M. ulcerans. researchgate.net While some studies suggest AT2R activation has anti-inflammatory and anti-nociceptive effects, the precise role of AT2R in neuropathic pain in humans is still a subject of research. frontiersin.org Nevertheless, the mycolactone-induced activation of AT2R presents a unique mechanism for inducing analgesia. nih.govfrontiersin.org

Mechanistic Target of Rapamycin (mTOR) Pathway Interference

This compound interferes with the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.

Regulation of Cellular Processes (Autophagy, Apoptosis)

Mycolactone has been shown to inhibit the mTOR signaling pathway. nih.govmdpi.com This inhibition leads to the dephosphorylation and inactivation of the serine/threonine kinase Akt. nih.gov The inactivation of Akt results in the activation of the transcription factor FoxO3, which in turn upregulates the pro-apoptotic protein Bim. nih.govnih.gov The induction of Bim-dependent apoptosis is a critical factor in the pathogenesis of Buruli ulcer. nih.govnih.gov

Furthermore, mycolactone's interference with the mTOR pathway has implications for autophagy. While some studies have reported that mycolactone inhibits autophagy, others suggest it induces an increase in autophagic flux. researchgate.netresearchgate.net Specifically, inhibition of the Sec61 translocon by mycolactone triggers an increase in the initiation of canonical autophagy. researchgate.netnih.govtandfonline.com This process involves the translational upregulation of the autophagic receptor protein SQSTM1/p62. nih.govtandfonline.com This autophagic response is considered a protective mechanism against the cellular stress caused by mycolactone. nih.govtandfonline.com Ultimately, prolonged exposure to mycolactone leads to cell death, primarily through apoptosis. beilstein-journals.org

| Target Pathway | Key Molecular Events | Cellular Outcome |

| WASP/ARP2/3 | Hyperactivation of WASP/N-WASP, uncontrolled ARP2/3-mediated actin polymerization. researchgate.netnih.govnih.govbeilstein-journals.org | Defective cell adhesion, impaired directional migration. researchgate.netnih.govbeilstein-journals.orgmdpi.comelifesciences.orgelifesciences.org |

| AT2R | Mycolactone binding and activation of AT2R, neuronal hyperpolarization via potassium channels. nih.govresearchgate.net | Analgesia, hypoesthesia. nih.govresearchgate.netfrontiersin.org |

| mTOR | Inhibition of mTORC1/2, inactivation of Akt, activation of FoxO3. nih.govnih.gov | Upregulation of pro-apoptotic Bim, induction of apoptosis. nih.govnih.gov |

| Autophagy | Inhibition of Sec61 triggers increased initiation of autophagy, upregulation of SQSTM1/p62. researchgate.netnih.govtandfonline.com | Protective cellular stress response, eventual apoptosis. beilstein-journals.orgnih.govtandfonline.com |

Interactions with Host mTOR Activation during Infection

Mycolactone has been shown to interfere with the mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov Studies using synthetic mycolactone have demonstrated its ability to inhibit the mTOR pathway, leading to the inactivation of the serine/threonine kinase Akt. nih.govnih.gov This inactivation subsequently triggers the activation of the transcription factor FoxO3, which in turn upregulates the pro-apoptotic protein Bim. nih.gov The significance of this Bim-dependent apoptosis in the pathogenesis of Buruli ulcer has been underscored by experiments in which Bim-deficient mice infected with M. ulcerans did not develop the characteristic necrotic lesions and were better able to control the mycobacterial multiplication. nih.gov

However, the interaction between mycolactone and the mTOR pathway appears to be complex and context-dependent. While purified mycolactone can inhibit mTOR, studies have shown that during an active M. ulcerans infection, the bacteria themselves can induce mTOR activation. nih.gov This bacterial-driven mTOR activation is not overcome by the mycolactone produced during the infection. nih.gov In fact, the addition of purified mycolactone to macrophages during M. ulcerans infection was required to overcome the bacterial activation of the mTOR signaling pathway. researchgate.net This suggests a nuanced interplay between the host, the pathogen, and the toxin in regulating this crucial cellular pathway. Some research has indicated that mycolactone's inhibitory effect on mTOR signaling may be a downstream consequence of its primary action on the Sec61 translocon, leading to chronic stress and subsequent apoptosis. nih.gov

Table 1: Effects of Mycolactone on the mTOR Signaling Pathway

| Condition | Effect on mTOR Pathway | Key Downstream Events | Reference(s) |

|---|---|---|---|

| Synthetic Mycolactone | Inhibition | Inactivation of Akt, activation of FoxO3, upregulation of Bim, apoptosis | nih.govnih.gov |

| M. ulcerans Infection | mTOR Activation | Bacterial-driven activation overrides mycolactone-induced inhibition | nih.gov |

| M. ulcerans Infection + Purified Mycolactone | Inhibition | Overcomes bacterial activation of mTOR | researchgate.net |

This compound Interactions with Biological Membranes

The lipid-like nature of mycolactone facilitates its interaction with and passage across biological membranes, a critical step in reaching its intracellular targets. nih.govplos.org

Membrane Permeation Mechanisms

Initially, it was believed that mycolactone passively diffuses across the plasma membrane in a non-saturable and non-competitive manner. nih.govfrontiersin.orgresearchgate.net This was supported by studies using fluorescently labeled mycolactone which showed its accumulation in the cytoplasm of cultured fibroblasts. frontiersin.orgresearchgate.net However, more recent computational simulations and biophysical studies have revealed a more complex interaction. frontiersin.org These studies indicate that mycolactone strongly interacts with lipid membranes, altering their architecture. frontiersin.orgmdpi.com

Molecular dynamics simulations suggest that mycolactone has a strong preference for the interfacial region of lipid bilayers, just below the lipid headgroups. nih.govresearchgate.net The permeation process is influenced by the composition of the membrane. mdpi.comresearchgate.net For instance, in plasma membranes, which are rich in cholesterol, mycolactone's two polar tails tend to spread across the bilayer. mdpi.com In contrast, in the endoplasmic reticulum (ER) membrane, the toxin tends to maintain a bent c-shape conformation during penetration. mdpi.com Water molecules play a crucial role in stabilizing the polar groups of mycolactone as it moves through the hydrophobic core of the membrane. nih.gov

Influence on Lipid Domain Organization and Membrane Architecture

Mycolactone has a significant impact on the organization of lipid domains within biological membranes. plos.orgplos.org It has been shown to act as a "linactant," a molecule that localizes at the boundary between different fluid lipid domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains. plos.org By localizing at these interfaces, mycolactone reduces the line tension between the domains, promoting their inter-mixing. plos.org

This disruption of lipid organization can have profound effects on cellular functions and signaling pathways, as many membrane receptors and signaling molecules are localized within specific lipid microdomains. plos.orgnih.gov The remodeling of these microdomains by mycolactone may represent a unifying mechanism that contributes to its ability to affect multiple cellular targets. plos.org The interaction of mycolactone with membranes is mediated by the presence of cholesterol. plos.orgnih.gov

Impact on Membrane Mechanical Properties and Stability

The interaction of mycolactone with lipid bilayers alters their mechanical properties and stability. plos.org Coarse-grained molecular dynamics simulations have shown that mycolactone lowers the transition temperature of membranes. plos.org Furthermore, it reduces the area compressibility modulus of the bilayer, meaning that less force is required to compress and potentially rupture the membrane when mycolactone is present. plos.org For example, the compressibility modulus of a pure diC16-PC bilayer was significantly reduced by the incorporation of 5% and 10% mycolactone. plos.org This suggests that mycolactone decreases the membrane's resistance to stretching and can lead to the formation of pores at lower surface tensions than in pure lipid bilayers. plos.org

Table 2: Impact of Mycolactone on Membrane Properties

| Membrane Property | Effect of Mycolactone | Mechanism/Observation | Reference(s) |

|---|---|---|---|

| Permeation | Facilitated, complex interaction | Preference for interfacial region, influenced by membrane composition (e.g., cholesterol) | frontiersin.orgnih.govmdpi.com |

| Lipid Domain Organization | Disruption | Acts as a linactant, reduces line tension between Lo and Ld domains | plos.orgresearchgate.netplos.org |

| Mechanical Stability | Decreased | Lowers transition temperature and area compressibility modulus, promotes pore formation | plos.org |

Cellular Pathobiology Induced by Mycolactone E

Induction of Programmed Cell Death Pathways

Mycolactone (B1241217) E is a potent inducer of various forms of programmed cell death, a critical factor in the tissue necrosis observed in Buruli ulcer. asm.orgplos.org The toxin orchestrates a complex interplay of cellular stress responses that ultimately lead to the demise of affected cells.

Necrosis and Lytic Cell Death Facilitation

In addition to apoptosis, Mycolactone E is instrumental in promoting necrosis and other forms of lytic cell death. frontiersin.orgnih.gov While apoptosis is generally a non-inflammatory process, the extensive cell death induced by mycolactone often progresses to secondary necrosis, particularly when apoptotic cells are not efficiently cleared by phagocytes. asm.org This is often the case in Buruli ulcer lesions, where the sheer volume of apoptotic cells, including macrophages, overwhelms the clearing capacity of the immune system. asm.org

Evidence suggests that mycolactone-producing M. ulcerans induces significantly more lytic cell death in macrophages compared to mycolactone-deficient strains. frontiersin.org This necrotic cell death is characterized by the release of lactate (B86563) dehydrogenase (LDH), a marker of cell lysis. frontiersin.orgresearchgate.net This process is not merely a passive consequence of apoptosis but appears to be an active mechanism facilitated by the toxin.

Role in Bacterial Egress from Phagocytic Cells

The induction of necrosis by this compound plays a crucial role in the life cycle of M. ulcerans, specifically in its escape from host phagocytic cells. frontiersin.orgnih.gov Although M. ulcerans can be phagocytosed by macrophages, it does not remain confined within these cells. frontiersin.orgnih.gov The mycolactone-induced lytic death of the host macrophage allows the bacteria to be released into the extracellular environment, where they can continue to proliferate and cause further tissue damage. asm.orgfrontiersin.org This escape from phagocytes is a key step in the establishment of the characteristic acellular necrotic lesions of Buruli ulcer. asm.orgnih.gov Studies have shown a direct correlation between mycolactone-induced necrosis and the increase of extracellular bacteria in culture supernatants. frontiersin.orgnih.gov

This compound-Mediated Immunomodulation

This compound is a powerful immunomodulator, capable of suppressing both innate and adaptive immune responses. mdpi.commdpi.com This immunosuppression is a key factor in the ability of M. ulcerans to establish and maintain infection with a notable lack of a robust inflammatory infiltrate at the site of infection. plos.org

Suppression of Cytokine and Chemokine Production

A primary mechanism of this compound's immunomodulatory activity is the profound suppression of cytokine and chemokine production by various immune cells, including macrophages, dendritic cells, and T cells. frontiersin.orgplos.orgmdpi.com This inhibition occurs at a post-transcriptional level. plos.orgaai.org Mycolactone blocks the translocation of nascent cytokine and chemokine proteins into the endoplasmic reticulum via its inhibition of the Sec61 translocon. plos.orgnih.gov This prevents their secretion and leads to their degradation in the cytosol. plos.org

The range of suppressed cytokines and chemokines is broad, affecting key mediators of inflammation and immune cell recruitment. For instance, mycolactone has been shown to inhibit the production of TNF, IL-6, IL-8, IP-10, and IL-1β in monocytes and macrophages. plos.orgaai.org In dendritic cells, it blocks the production of inflammatory chemokines, which is crucial for their ability to prime T cell responses. nih.govnih.gov This widespread blockade of signaling molecules effectively paralyzes the host's ability to mount an effective inflammatory and cellular immune response. plos.orgelifesciences.org

| Cell Type | Suppressed Cytokines/Chemokines | Reference |

| Monocytes/Macrophages | TNF, IL-6, IL-8, IP-10, IL-1β, IL-10 | plos.orgaai.org |

| Dendritic Cells | Inflammatory Chemokines | nih.govnih.gov |

| T Cells | IL-2 | plos.orgnih.gov |

Interference with Immune Cell Function and Activation

Beyond suppressing cytokine production, this compound interferes with a range of other essential immune cell functions and activation processes. plos.orgmdpi.com In dendritic cells, it prevents their phenotypic and functional maturation, leading to a reduced ability to activate T cells. nih.govmdpi.com This includes the downregulation of co-stimulatory molecules like CD40 and CD86. plos.org

In T lymphocytes, mycolactone interferes with T-cell activation by down-regulating the expression of the T-cell receptor and impairing lymphocyte homing by suppressing the expression of L-selectin and LFA-1. plos.org This leads to a significant depletion of T-cells in the lymph nodes. plos.org The toxin has also been reported to cause hyperphosphorylation of the Lck kinase, a key signaling molecule in T-cell activation, without directly interacting with it. plos.org

For macrophages, mycolactone inhibits key functions such as nitric oxide production and phagocytosis. plos.org The cumulative effect of these interferences is a severely compromised immune system that is unable to effectively recognize and eliminate the invading pathogen. mdpi.complos.org

| Affected Immune Cell Function | Cell Type | Mechanism | Reference |

| Maturation and T-cell activation | Dendritic Cells | Downregulation of co-stimulatory molecules (CD40, CD86) | plos.orgnih.govmdpi.com |

| Activation and Homing | T-cells | Downregulation of T-cell receptor, L-selectin, and LFA-1; Lck hyperphosphorylation | plos.orgplos.org |

| Effector Functions | Macrophages | Inhibition of nitric oxide production and phagocytosis | plos.org |

Impact on Lymphocyte Homing and Adhesion Molecules

This compound Effects on Autophagy Pathways

Mycolactone's inhibition of Sec61-dependent protein translocation into the endoplasmic reticulum leads to the accumulation of newly synthesized but mislocalized proteins in the cytosol. tandfonline.comnih.gov This accumulation induces a state of proteotoxic stress, which triggers a cellular protective response involving both the ubiquitin-proteasome system (UPS) and autophagy. tandfonline.complos.orgnih.gov Studies have shown that exposure of cells to mycolactone results in a significant increase in the levels of ubiquitinated proteins. plos.orgnih.gov

This increase in protein ubiquitination is coupled with the induction of selective autophagy, a process designed to clear protein aggregates and damaged organelles. tandfonline.com Mycolactone treatment leads to an increase in canonical markers of autophagy, including the conversion of LC3-I to LC3B-II and elevated levels of SQSTM1/p62. tandfonline.comnih.gov Furthermore, there is an increased formation of puncta positive for early autophagy markers such as WIPI2, RB1CC1/FIP200, and ATG16L1, which indicates an enhanced initiation of autophagosome formation. tandfonline.comnih.gov This autophagic response is dependent on the integrated stress response (ISR), but occurs independently of the canonical autophagy initiator ULK1. tandfonline.comnih.gov

The effect of mycolactone on the latter stages of the autophagy pathway, specifically the fusion of autophagosomes with lysosomes, is complex. Some proteomic and western blot analyses have observed a significant accumulation of autophagosomes (marked by LC3-II) in mycolactone-treated cells, suggesting that the toxin impairs the fusion of autophagosomes with lysosomes, thereby inhibiting the completion of the autophagic process. plos.orgnih.gov This impairment may occur as a secondary consequence of mycolactone-induced disruption of the microtubule cytoskeleton, which is essential for the transport and fusion of these vesicles. nih.govplos.org

However, other studies using tandem fluorescent-tagged LC3B reporters (mCherry-GFP-LC3B) have provided evidence to the contrary. nih.gov These experiments show that while mycolactone treatment has little effect on the number of autophagosomes (yellow puncta), it significantly increases the number of autolysosomes (red puncta). nih.gov This result suggests that mycolactone does not block the fusion of autophagosomes with lysosomes or inhibit their subsequent acidification, but rather enhances autophagic flux. nih.gov The observed accumulation of autophagic vesicles in some experiments could therefore result from a massive induction of autophagy initiation that exceeds the cell's degradative capacity, rather than a direct inhibition of fusion.

The induction of autophagy by mycolactone appears to be a crucial host defense mechanism against the toxin-induced cellular stress. tandfonline.comnih.gov This autophagic response helps to protect cells from the cytosolic burden of mislocalized proteins that would otherwise accumulate due to the Sec61 blockade. tandfonline.com Genetic deletion of the autophagy receptor SQSTM1/p62 was shown to reduce cell survival in the presence of mycolactone, highlighting the protective role of this pathway. tandfonline.comnih.gov

Conversely, if mycolactone does impair the later stages of autophagy, as suggested by some findings, this could represent a strategy used by Mycobacterium ulcerans to subvert host immunity. nih.gov Autophagy is a critical innate defense mechanism for clearing intracellular pathogens, and its disruption would compromise the host's ability to control the infection. nih.gov The selective escape of IL-1β from the mycolactone blockade, while most other cytokines are suppressed, further complicates the host response, leading to a dysregulated inflammatory state that may contribute to pathology rather than protection. frontiersin.orgnih.gov

Dysregulation of Autophagosome-Lysosome Fusion

Vascular Endothelial Cell Dysfunction Induced by this compound

Vascular endothelial cells are particularly sensitive to mycolactone, and the toxin induces profound dysfunction that is central to the vascular pathology and tissue necrosis seen in Buruli ulcer. elifesciences.orgbiorxiv.orgelifesciences.org The effects are multifaceted and are driven by the toxin's blockade of Sec61. elifesciences.orgnih.govresearchgate.net

Mycolactone causes rapid and dramatic changes in endothelial cell morphology, leading to cell elongation and rounding, accompanied by a loss of cell adhesion and impaired migration. elifesciences.orgbiorxiv.org A critical consequence of these changes is a significant increase in the permeability of endothelial monolayers, creating "leaky" vessels. plos.orgelifesciences.org This increase in permeability is caused by the Sec61-dependent depletion of key proteins that form adherens and tight junctions, including Vascular Endothelial (VE)-cadherin, TIE-1, TIE-2, and JAM-C. plos.org

Furthermore, quantitative proteomic studies have revealed that mycolactone causes a catastrophic loss of the endothelial glycocalyx and disrupts the underlying basement membrane. elifesciences.orgnih.gov This occurs through a dual mechanism: mycolactone inhibits the synthesis of enzymes required for glycosaminoglycan (GAG) chain production in the Golgi apparatus and also reduces the expression of the core proteins of proteoglycans and other basement membrane components like laminins and nidogen 1. elifesciences.orgnih.govelifesciences.org The toxin also causes a profound depletion of the anticoagulant receptor thrombomodulin from the endothelial cell surface, which impairs the protein C anticoagulant pathway and may contribute to the fibrin (B1330869) deposition commonly observed in lesions. plos.orgplos.org This widespread endothelial dysfunction, which can be exacerbated by the presence of mycolactone-induced IL-1β, is a key indirect mechanism driving tissue ischemia and necrosis. frontiersin.orgplos.orgmedrxiv.org

| Affected Component/Process | Specific Proteins/Molecules Depleted | Functional Consequence | Reference |

|---|---|---|---|

| Cell Junctions | VE-cadherin, TIE-1, TIE-2, JAM-C | Increased vascular permeability ("leaky" vessels) | plos.org |

| Anticoagulant Pathway | Thrombomodulin (TM), Endothelial Protein C Receptor (EPCR) | Reduced ability to activate protein C, pro-coagulant state | plos.orgplos.org |

| Glycocalyx & Basement Membrane | Glycosaminoglycans (GAGs), Laminins, Nidogen 1, Perlecan | Loss of endothelial barrier function, impaired cell adhesion and signaling | elifesciences.orgnih.govelifesciences.org |

| Cell Morphology & Adhesion | Integrins, Adhesion proteins | Cell rounding, detachment, impaired migration | elifesciences.orgbiorxiv.org |

Alterations in Endothelial Morphology and Adhesion

Exposure to this compound induces significant changes in the morphology and adhesive properties of endothelial cells. elifesciences.org In vitro studies using primary human dermal microvascular endothelial cells (HDMECs) have demonstrated that mycolactone causes rapid alterations in cell shape, leading to an elongated phenotype. elifesciences.org This morphological change is accompanied by a loss of cell-to-cell and cell-to-extracellular matrix (ECM) adhesion. nih.gov

The underlying mechanism for these changes is linked to mycolactone's ability to inhibit the Sec61 translocon, a protein complex essential for the translocation of newly synthesized proteins into the endoplasmic reticulum. plos.org This blockade disrupts the production of various proteins crucial for maintaining normal cell structure and adhesion, including adhesion molecules like VE-cadherin and PECAM-1/CD31. plos.orgplos.org The loss of these molecules weakens the integrity of the endothelial monolayer. plos.org

Research has shown that mycolactone treatment leads to cytoskeletal rearrangements, characterized by the disappearance of normal actin stress fibers and the formation of F-actin foci. nih.gov These alterations contribute to cell rounding and detachment from the extracellular matrix. nih.gov

Table 1: Effects of Mycolactone on Endothelial Cell Morphology and Adhesion

| Parameter | Observation | Reference |

| Cell Morphology | Elongated phenotype, cell rounding | elifesciences.org |

| Cell Adhesion | Loss of attachment to extracellular matrix, depletion of VE-cadherin and PECAM-1/CD31 | nih.govplos.orgplos.org |

| Cytoskeleton | Disappearance of actin stress fibers, formation of F-actin foci | nih.gov |

Disruption of Extracellular Matrix Components and Glycocalyx Integrity

This compound significantly compromises the integrity of the extracellular matrix (ECM) and the endothelial glycocalyx. elifesciences.orgnih.gov The glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that plays a critical role in vascular barrier function and signaling. nih.gov

Proteomic analyses have revealed that mycolactone exposure leads to a profound depletion of proteoglycans and glycosaminoglycans (GAGs), which are essential components of the glycocalyx. elifesciences.orgbiorxiv.org This is a direct consequence of the Sec61 blockade, which prevents the synthesis of enzymes in the Golgi apparatus required for GAG biosynthesis. elifesciences.orgelifesciences.org Specifically, the toxin causes a rapid loss of type II transmembrane proteins of the Golgi, including galactosyltransferase II (B3Galt6), a key enzyme in the GAG linker region synthesis. biorxiv.orgresearchgate.net

Table 2: Impact of Mycolactone on Extracellular Matrix and Glycocalyx

| Component | Effect of Mycolactone | Reference |

| Glycocalyx | Profound depletion | elifesciences.org |

| Proteoglycans | Reduction in core proteins and biosynthesis | elifesciences.orgbiorxiv.org |

| Glycosaminoglycans (GAGs) | Blocked synthesis due to loss of enzymes like B3Galt6 | elifesciences.orgresearchgate.net |

| Basement Membrane | Depletion of components, including laminins | elifesciences.orgresearchgate.net |

Modulation of Endothelial Permeability and Barrier Function

A critical consequence of the morphological and structural damage induced by this compound is the modulation of endothelial permeability and the disruption of the vascular barrier function. plos.orgmedrxiv.org The loss of junctional proteins, such as VE-cadherin, and the degradation of the glycocalyx create gaps between endothelial cells, leading to a "leaky" endothelium. plos.orgresearchgate.net

Studies have demonstrated that mycolactone increases the permeability of endothelial monolayers in a dose-dependent manner. elifesciences.org This increased permeability allows for the leakage of plasma proteins and other intravascular components into the surrounding tissue, contributing to edema and the characteristic coagulative necrosis seen in Buruli ulcer lesions. plos.orgmedrxiv.orgnih.gov

The effect on permeability is not solely due to the direct action of mycolactone. The pro-inflammatory cytokine IL-1β, which can be present in the local tissue environment, has been shown to have an additive effect with mycolactone, further increasing vascular permeability. plos.orgfrontiersin.org The compromised barrier function is a key element in the pathogenesis of the disease, facilitating the spread of the toxin and contributing to the extensive tissue damage observed. plos.org

Table 3: Mycolactone's Effects on Endothelial Permeability

| Factor | Effect | Reference |

| Endothelial Monolayer | Increased permeability | elifesciences.orgresearchgate.net |

| Vascular Barrier | Disruption of function | plos.orgmedrxiv.org |

| Combined Effect with IL-1β | Additive increase in permeability | plos.orgfrontiersin.org |

Structure Activity Relationships and Mycolactone E Analogs

Impact of Mycolactone (B1241217) E Structural Modifications on Biological Activity

Mycolactone E, like other mycolactones, possesses a complex architecture comprising a 12-membered macrolactone core, a C-linked upper side chain (C12–C20), and a C5-O-linked polyunsaturated acyl side chain, often referred to as the southern chain. nih.govmdpi.com Studies involving synthetic and naturally occurring variants have demonstrated that modifications to these structures, particularly the side chains, can dramatically alter the molecule's biological profile. plos.orgnih.gov

Influence of Side Chain Modifications on Cytotoxicity and Other Effects

The southern, polyunsaturated fatty acid side chain plays a pivotal role in the cytotoxicity of mycolactones. mdpi.com Variations in the length, number, and location of hydroxyl groups, as well as the number of double bonds in this chain, lead to significant changes in cytotoxic potency. nih.govresearchgate.net For instance, the absence of the entire fatty acyl side-chain renders the mycolactone core approximately 10,000-fold less cytotoxic than mycolactone A/B. nih.gov Furthermore, modifications such as the acetylation of hydroxyl groups or the saturation of double bonds through hydrogenation have been reported to eliminate the cytotoxicity of mycolactone A/B. nih.gov

In contrast, modifications to the C-linked upper side chain (C12–C20) generally result in less pronounced changes in cytotoxicity. plos.orgnih.govnih.gov Research has shown that introducing polar substituents at the C20 position or extending the upper side chain does not lead to a substantial loss of cytotoxic activity. plos.org For example, a synthetic analog with a hydroxyl group at C20 exhibited an LC50 value of 15 nM, which is comparable to the 12 nM of natural mycolactone A/B when tested on L929 fibroblast cell lines. mdpi.com Further derivatization of this hydroxyl group to an acetate (B1210297) or a bulkier carbamate (B1207046) resulted in only a modest decrease in cytotoxicity, with LC50 values of 45 nM and 50 nM, respectively. mdpi.com This suggests that the upper side chain is more tolerant to functionalization. mdpi.com

This compound itself, produced by Mycobacterium liflandii, has a fatty acid side chain that differs from mycolactone A/B in the number of hydroxyl groups and double bonds. asm.org This structural difference results in this compound being less potent, with a cytopathic activity of 100 ng/ml compared to 1 ng/ml for mycolactone A/B on murine L929 fibroblasts. asm.org

| Compound/Analog | Modification | Effect on Cytotoxicity | Reference |

| Mycolactone Core | Lacks fatty acyl side-chain | 10,000-fold less cytotoxic than Mycolactone A/B | nih.gov |

| Acetylated/Hydrogenated Mycolactone A/B | Acetylation of hydroxyls or saturation of double bonds in southern chain | Abrogated cytotoxicity | nih.gov |

| C20-Hydroxyl Analog | Hydroxyl group at C20 of upper side chain | LC50 of 15 nM (similar to Mycolactone A/B) | mdpi.com |

| C20-Acetate Analog | Acetate group at C20 of upper side chain | LC50 of 45 nM | mdpi.com |

| C20-Carbamate Analog | Carbamate group at C20 of upper side chain | LC50 of 50 nM | mdpi.com |

| This compound | Different hydroxyl and double bond pattern in southern chain | Less potent (100 ng/ml) than Mycolactone A/B (1 ng/ml) | asm.org |

| Mycolactone C | Lacks C12' hydroxyl group in southern chain | LC50 of 186 nM | nih.gov |

| Mycolactone F | Shorter southern side chain with two hydroxyls | LC50 of 29 nM | nih.gov |

| PG-155 | Devoid of all hydroxyl groups in the lower side chain | Minor activity with an LC50 of 4550 nM | plos.orgnih.gov |

Dissociation of Biological Effects by Structural Variants

Intriguingly, structural modifications can sometimes uncouple the different biological activities of mycolactone. A key example is a synthetic derivative with a truncated lower side chain. This particular analog was found to have strong inhibitory effects on fibroblast metabolism and cell proliferation at concentrations that were not cytotoxic. plos.orgnih.gov This finding is significant as it suggests that the cytotoxic effects of mycolactone can be separated from its effects on cell metabolism and proliferation, opening up avenues to develop non-toxic analogs that retain specific biological activities for research or therapeutic purposes.

Rational Design of this compound Analogs for Mechanistic Probes

The synthesis of mycolactone analogs is not only crucial for structure-activity relationship studies but also for creating tools to investigate its molecular targets and mechanisms of action. plos.orgnih.gov The complexity of total synthesis has been a challenge, but various research groups have made significant strides, enabling the production of analogs for biological investigation. mdpi.comresearchgate.net

Simplified analogs have been designed to probe specific interactions. For instance, to investigate the role of the southern chain, a diverse library of C8-desmethylmycolactone analogs (lacking a methyl group at C8 of the core) with varying northern and southern chains was created. mdpi.com Another approach involved creating a fluorescent derivative of a simplified mycolactone analog (lactone core linked to the southern chain) to visualize its accumulation within target cells. acs.org

These rationally designed probes have been instrumental in identifying and validating cellular targets. For example, a simplified version of mycolactone that mimicked the natural toxin's ability to activate Wiskott–Aldrich syndrome protein (WASP) in vitro and induce similar changes in epithelial cell adhesion was developed. acs.org This analog, which is easier to synthesize, serves as a functional surrogate of mycolactone for studying WASP/N-WASP-dependent effects. acs.org Such probes are invaluable for dissecting the complex signaling pathways perturbed by mycolactone, including its inhibition of the Sec61 translocon, which blocks protein translocation into the endoplasmic reticulum. mdpi.complos.org

Advanced Methodologies for Mycolactone E Research

Analytical Techniques for Mycolactone (B1241217) E Detection and Quantification

Accurate detection and quantification of Mycolactone E are fundamental to understanding its distribution and concentration in various biological and environmental samples. Advanced analytical methods provide the sensitivity and specificity required for this purpose.

Mass spectrometry (MS) stands as a cornerstone for the structural identification and quantification of mycolactones, including this compound. High-resolution mass spectrometry was instrumental in the initial structural proposals for this compound. beilstein-journals.org Tandem mass spectrometry (MS/MS) further refines this analysis by providing characteristic fragmentation patterns that confirm the identity of the molecule. beilstein-journals.org

For instance, analysis of lipid extracts from Mycobacterium liflandii, the frog pathogen that produces this compound, revealed a major ion with a mass-to-charge ratio (m/z) of 737 [M+Na]⁺ and a minor one at m/z 735 [M+Na]⁺, corresponding to this compound and a related variant, respectively. nih.gov Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful technique for detecting and quantifying mycolactones in complex biological matrices, such as infected tissues. researchgate.netfrontiersin.org This method has been successfully used to analyze mycolactones in various organs, demonstrating its utility in pharmacokinetic studies. plos.org The sensitivity of LC-MS/MS allows for the detection of mycolactone in the picogram range. figshare.com

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Observed m/z | Adduct | Source |

| This compound | Positive | 737 | [M+Na]⁺ | nih.gov |

| Mycolactone A/B | Positive | 765.5 | [M+Na]⁺ | researchgate.netmdpi.complos.org |

| Mycolactone C | Positive | 749.5 | [M+Na]⁺ | plos.org |

High-Performance Liquid Chromatography (HPLC) is a vital tool for the separation and purification of mycolactones from complex lipid extracts. beilstein-journals.org Reversed-phase HPLC has been effectively used to separate different mycolactone isomers. beilstein-journals.org For this compound, a specific HPLC analytical method was developed to differentiate between its stereoisomers, which was crucial for establishing its complete structure. nih.gov This method utilized a chiral column and an isocratic solvent system of ethanol (B145695) and benzene, with detection at 323 nm. nih.gov The application of this HPLC method to natural lipid extracts from M. liflandii confirmed the structure of the natural product. nih.gov HPLC is often used in conjunction with mass spectrometry (LC-MS) for enhanced detection and quantification. springernature.comresearchgate.net

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | Chiral Tech, Chiralpak IA (5 µm), 250 × 4.6 mm | nih.gov |

| Solvent System | Isocratic: EtOH/PhH = 1.5/98.5 | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV absorption at 323 nm | nih.gov |

Fluorescent-Thin Layer Chromatography (f-TLC) has been developed as a sensitive method for the detection of Mycolactone A/B, utilizing a 2-naphthylboronate-based fluorogenic chemosensor that complexes with the 1,3-diol moiety in the side chain. beilstein-journals.orgpnas.org However, this technique has significant limitations concerning this compound. A critical drawback is that this compound, along with Mycolactone F, does not produce fluorescent spots or bands with this method. beilstein-journals.orgnih.gov This lack of fluorescence is a major constraint for its detection using the established f-TLC protocol. While f-TLC has shown some utility for diagnosing Buruli ulcer by detecting Mycolactone A/B in clinical samples, its inability to detect this compound renders it unsuitable for research or diagnostic applications involving this specific congener. who.intnih.gov Furthermore, even for detectable mycolactones, f-TLC is considered non-quantitative and can be hampered by background interference from co-extracted lipids. preprints.org

Chromatographic Techniques (e.g., HPLC)

In Vitro Cellular and Molecular Models for this compound Studies

Understanding the biological effects of this compound relies on the use of various in vitro models that allow for detailed investigation of its mechanisms of action at the cellular and molecular levels.

A wide array of mammalian cell types have been employed to study the cytotoxic and immunomodulatory properties of mycolactones. mdpi.comnih.gov These include fibroblast cell lines like murine L929 and human HDF, epithelial cell lines such as HeLa, and keratinocyte lines like HaCaT. nih.govplos.org Mycolactones have also been shown to affect primary cells, including human dermal microvascular endothelial cells (HDMEC), macrophages, dendritic cells, and T-cells. beilstein-journals.orgplos.orgelifesciences.org

Specifically for this compound, its cytotoxic effects have been compared to those of Mycolactone A/B using the murine L929 fibroblast cell line. researchgate.net These studies revealed that this compound exhibits a cytopathogenic phenotype similar to Mycolactone A/B, but at approximately 100-fold higher concentrations. researchgate.net The use of various cell lines has been crucial in determining the differential potency of mycolactone variants. nih.govplos.org For instance, the lethal concentration 50 (LC₅₀) of Mycolactone A/B in L929 cells was determined to be 12 nM, while for Mycolactone F it was 29 nM and for Mycolactone C, 186 nM. plos.org Primary cells, such as human primary dermal fibroblasts, have been used to model the ulcerative activity of mycolactones and to assess the toxicity of synthetic derivatives. mdpi.com

Table 3: Mammalian Cell Models Used in Mycolactone Research

| Cell Type | Specific Model | Application in Mycolactone Research | Source |

| Fibroblasts | Murine L929, Human HDF | Cytotoxicity assays, comparing potencies of mycolactone variants | beilstein-journals.orgplos.orgresearchgate.net |

| Endothelial Cells | Human Dermal Microvascular Endothelial Cells (HDMEC) | Studying effects on cell morphology, adhesion, and permeability | beilstein-journals.orgelifesciences.org |

| Keratinocytes | Human HaCaT | Investigating effects on skin cells | nih.gov |

| Immune Cells | Human monocytes, T-cells, Dendritic cells | Investigating immunomodulatory effects, cytokine production | nih.govnih.govplos.org |

| Neurons | Primary murine hippocampal neurons | Studying effects on nerve cells and painlessness | nih.gov |

| Adipocytes | Human SW872 | Investigating effects on fat cells | nih.gov |

Cell-free systems provide a powerful tool to dissect the precise molecular mechanisms of mycolactone action, independent of the complexities of a living cell. springernature.com Mechanistic studies using cell-free assays have been pivotal in identifying the Sec61 translocon as a primary target of mycolactone. beilstein-journals.orgnih.gov These systems demonstrated that mycolactone efficiently inhibits the co-translational translocation of polypeptides into the endoplasmic reticulum (ER). beilstein-journals.orgnih.gov By using cell-free systems, researchers have shown that mycolactone interferes with the ribosome-nascent chain-Sec61 complex. beilstein-journals.org This blockade of protein translocation provides a molecular basis for the broad range of cellular effects observed, including the suppression of cytokine production and induction of apoptosis. beilstein-journals.orgnih.gov

Mammalian Cell Lines and Primary Cell Cultures

In Vivo Experimental Models for Pathogenesis Studies

In vivo models are indispensable for understanding the complex interplay between mycolactone and the host organism, revealing its effects on tissue pathology and immune responses in a living system.

Murine Models of Mycobacterial Infection

Murine models, particularly mice, are the most common systems for studying the pathogenesis of mycolactone-producing mycobacterial infections. nih.gov Typically, M. ulcerans is injected into the footpad or subcutaneously, leading to the development of lesions that mimic human Buruli ulcer. nih.govfrontiersin.org These models have been crucial for demonstrating that mycolactone is the key driver of the disease's pathology. mdpi.comoatext.com

Key findings from murine models in the context of mycolactone research include:

Pathology Replication: Subcutaneous injection of purified mycolactone A/B is sufficient to reproduce the characteristic tissue necrosis and ulceration seen in Buruli ulcer, confirming its central role in pathogenesis. oatext.commdpi.com

Immune Response: Studies in mice have shown that mycolactone possesses potent immunosuppressive properties, inhibiting the production of inflammatory cytokines and chemokines. oatext.com It can also cause a depletion of T-cells in peripheral lymph nodes. nih.gov

Systemic Effects: Mycolactone can be detected systemically in the serum of infected mice, and its administration can lead to systemic effects, including analgesia, by targeting the angiotensin II type 2 receptor. frontiersin.orgmdpi.com

Bacterial Egress: Research using a mouse footpad model has been vital in showing that mycolactone-induced necrosis allows the bacteria to escape from infected macrophages, facilitating the establishment of the characteristic acellular necrotic lesions. frontiersin.orgnih.gov

| Application Area | Description of Findings | Key References |

|---|---|---|

| Pathogenesis Confirmation | Injection of mycolactone alone replicates Buruli ulcer-like lesions, establishing it as the primary virulence factor. | mdpi.comoatext.commdpi.com |

| Immunosuppression | Demonstrated inhibition of cytokine production and T-cell homing, revealing mechanisms of immune evasion. | nih.govoatext.com |

| Host Cell Egress | Elucidated the role of mycolactone-induced necrosis in allowing mycobacteria to escape from macrophages. | frontiersin.orgnih.gov |

| Analgesic Properties | Showed that mycolactone induces painlessness through interaction with neuronal receptors. | frontiersin.orgmdpi.com |

Other Relevant Animal Models

Beyond murine models, other animal systems have provided valuable, complementary insights into mycolactone pathogenesis.

Guinea Pig Models: Historically, guinea pigs were used in early pivotal experiments. Intradermal injection of purified mycolactone A/B into guinea pigs produced lesions that closely resembled those in human Buruli ulcer, providing the first direct evidence of its toxic activity. mdpi.commdpi.com Mycolactone-deficient bacteria were unable to survive and cause disease in this model. mdpi.com

Porcine (Pig) Models: The pig model is considered highly relevant due to the anatomical and physiological similarities between pig and human skin. plos.org Infection of pigs with M. ulcerans reproduces the key histopathological features of human BU lesions, including the formation of a central necrotic core surrounded by distinct layers of inflammatory cells like neutrophils and macrophages. plos.orgnih.gov This model is particularly useful for studying early host-pathogen interactions and the local cellular immune response to the toxin. plos.org

Aquatic Animal Models: Given that mycolactone-producing mycobacteria can be pathogenic to cold-blooded animals, frog models (Xenopus laevis) have been used. These models are relevant for studying mycolactone variants, such as this compound and F, which are produced by mycobacteria that infect fish and frogs. nih.gov

"Omics" Approaches in this compound Research

High-throughput "omics" technologies have revolutionized the study of mycolactone by providing a global, unbiased view of its impact on host cells.

Proteomic Analysis of Host Responses

Proteomics, the large-scale study of proteins, has been instrumental in identifying the cellular machinery targeted by mycolactone. By comparing the proteomes of cells treated with and without the toxin, researchers have unveiled its profound effects on cellular structure and function.

A key proteomic study using mouse fibroblasts treated with mycolactone A/B identified several major functional groups of proteins that were altered: plos.orgnih.gov

Cytoskeleton-Related Proteins: Mycolactone was found to alter the expression and state of proteins involved in maintaining the actin cytoskeleton, such as cofilin-1 (Cfl1), collapsin response mediator protein 2 (Crmp2), and stathmin (Stmn1). plos.orgnih.gov This aligns with findings that mycolactone targets the Wiskott-Aldrich syndrome protein (WASP) family, which are key regulators of actin dynamics. plos.orgnih.gov

Collagen Biosynthesis Enzymes: The analysis revealed a significant downregulation of enzymes essential for collagen production, including prolyl 4-hydroxylase (P4ha1) and lysyl hydroxylase (Plod1, Plod3). plos.orgnih.gov This finding helps explain the extensive connective tissue degradation observed in Buruli ulcer lesions.

Stress Response Proteins: An upregulation of stress response proteins, such as Hspa1b and the ubiquitin-fusion protein Uba52, was observed, indicating that cells activate protective pathways in response to mycolactone-induced damage. plos.orgnih.gov

Secretory Pathway Blockade: Unbiased quantitative proteomics has confirmed that mycolactone's primary target is the Sec61 translocon, the channel responsible for protein translocation into the endoplasmic reticulum (ER). pasteur.frbiorxiv.org This blockade leads to a profound loss of secreted and transmembrane proteins, including immune mediators, proteoglycans, and basement membrane components. biorxiv.orgresearchgate.net

| Functional Category | Specific Proteins/Pathways Affected | Observed Effect | Key References |

|---|---|---|---|

| Cytoskeleton | Cfl1, Crmp2, Stmn1, WASP | Alteration of cytoskeleton-related proteins. | plos.orgnih.gov |

| Extracellular Matrix | Plod1, Plod3, P4ha1 (Collagen biosynthesis) | Downregulation of enzymes, impairing tissue structure. | plos.orgnih.gov |

| Protein Secretion | Sec61 Translocon | Inhibition of protein translocation into the ER. | pasteur.frbiorxiv.orgresearchgate.net |

| Cellular Stress | Hspa1b, Uba52 | Upregulation of stress response proteins. | plos.orgnih.gov |

Transcriptomic Profiling of Cellular Changes

Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell at a given time. Transcriptome analysis of cells exposed to mycolactone has helped to dissect the cellular response to the toxin and identify pathways leading to cell death.

A key study used a haploid screen to identify genes mediating resistance to mycolactone and combined this with transcriptome analysis of wild-type versus knockout cells. plos.org This approach revealed that mycolactone triggers cell death through a novel pathway involving the SETD1B protein and the subsequent degradation of glutathione, a critical antioxidant. plos.org

Furthermore, transcriptomic studies of M. ulcerans itself during infection in mice have provided insights into how the bacterium adapts to the host environment. nih.gov These analyses showed that during the healing phase of an infection, when mycolactone is no longer detectable, the bacillus undergoes profound metabolic changes, suggesting that mycolactone synthesis is regulated in response to available nutrient sources. nih.gov

Biophysical and Computational Approaches for this compound Interactions

Biophysical and computational methods allow for the investigation of mycolactone's interactions with its molecular targets at an atomic level, providing insights that are often unattainable through traditional biological experiments.

Initial hypotheses suggested that mycolactone entered cells via passive diffusion. researchgate.netfrontiersin.org However, biophysical and computational studies have challenged this, demonstrating that mycolactone has a strong affinity for lipid membranes. researchgate.netfrontiersin.orgresearchgate.net

Membrane Interaction: Computational simulations and experiments with model phospholipid membranes (Langmuir monolayers) have shown that mycolactone readily inserts itself into the lipid bilayer, altering membrane architecture and disturbing lipid organization. researchgate.netfrontiersin.orgnih.gov The presence of cholesterol appears to promote this insertion. researchgate.net The endoplasmic reticulum membrane is considered a likely reservoir for the toxin before it engages with its target, Sec61. researchgate.netnih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations have been used to compare the interactions of different mycolactone isomers (A and B) with model ER membranes and the Sec61 translocon. nih.govbiorxiv.org These simulations suggest that the more cytotoxic isomer, mycolactone B, has a stronger association with the ER membrane. nih.govbiorxiv.org The simulations also show that mycolactone B interacts more closely with key residues in the Sec61 channel, inducing a conformational change that is thought to be more effective at blocking protein translocation. biorxiv.org These computational approaches provide a molecular-level explanation for the isomer-specific toxicity observed experimentally.

These advanced techniques have been crucial in refining our understanding of how mycolactone traverses the cellular environment and engages with its primary molecular target, providing a detailed framework for future studies on this compound and other variants.

Preclinical Research on Mycolactone E Derived Therapeutic Interventions

Exploring Mycolactone (B1241217) E for Novel Analgesic Mechanisms

The mycolactone family of toxins is known for producing a profound analgesic effect, a quality that makes the painless lesions of Buruli ulcer a clinical hallmark. mdpi.comfrontiersin.org This pain-suppressing capability is a significant area of interest for developing new pain management therapies. nih.gov The primary mechanism for this analgesia involves the activation of the angiotensin II type 2 receptor (AT2R). mdpi.comnih.gov This interaction initiates a cellular signaling pathway distinct from those used by common analgesics. nih.gov

While the general mechanism is understood for the mycolactone class, literature highlights the necessity of assessing the specific analgesic properties of different variants, including Mycolactone E. mdpi.comnih.gov Research comparing the cytopathogenic effects of mycolactone congeners has shown that this compound demonstrates a similar toxic phenotype to Mycolactone A/B but at approximately 100-fold higher concentrations, indicating a significantly lower potency in that specific assay. researchgate.net This difference underscores the importance of specific investigation into this compound's analgesic efficacy.

The analgesic effect of mycolactone is attributed to its ability to induce hyperpolarization in sensory neurons. mdpi.comnih.gov This process is initiated by mycolactone's binding to and activation of the AT2R. mdpi.complos.org Activation of this receptor triggers a downstream cascade that results in the opening of TRAAK potassium channels, leading to a potassium-dependent hyperpolarization of the neuron. mdpi.comnih.gov This increase in the negative charge within the neuron makes it less likely to fire, thereby dampening the transmission of pain signals. mdpi.com

Studies have demonstrated that this AT2R-mediated hyperpolarization is a key event in mycolactone-induced analgesia. nih.govplos.orgplos.org While this pathway has been established for the mycolactone family, dedicated research focusing specifically on the potency and kinetics of this compound in causing neuronal hyperpolarization is required to fully understand its potential as a novel analgesic.

Potential for Targeting Sec61 in Disease States

The primary molecular target responsible for the broad immunomodulatory and cytotoxic effects of the mycolactone family is the Sec61 translocon. mdpi.combeilstein-journals.org The Sec61 complex is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of approximately 30-50% of all proteins in a mammalian cell. nih.govbeilstein-journals.org By binding to the Sec61α subunit, mycolactone blocks the import of newly synthesized secretory and transmembrane proteins into the ER. beilstein-journals.orgresearchgate.net These proteins, which include cytokines, chemokines, and immune cell receptors, are consequently degraded in the cytosol by the proteasome. beilstein-journals.orgnih.gov

This blockade of protein translocation is the central mechanism behind the immunosuppressive signature of mycolactone. mdpi.commdpi.com The inhibition of Sec61 by mycolactone has been proposed as a potential therapeutic strategy for diseases characterized by excessive inflammation or for certain cancers. researchgate.net While Sec61 is recognized as the definitive target for the mycolactone family, the specific binding affinity and inhibitory concentration (IC₅₀) of this compound for the Sec61 complex have not been as extensively characterized as those for mycolactone A/B. Given the observed differences in biological potency between mycolactone variants, quantifying the specific interaction of this compound with Sec61 is a critical step in evaluating its therapeutic utility. researchgate.net

Strategies for Modulating Host Response Pathways for Therapeutic Benefit

The inhibition of the Sec61 translocon by mycolactones provides a powerful strategy for modulating host response pathways for therapeutic benefit. By preventing the secretion of key inflammatory mediators, mycolactone can profoundly suppress immune responses. beilstein-journals.orgmdpi.com This has potential applications in the treatment of chronic inflammatory diseases. pasteur.fr

Preclinical research using mycolactone has demonstrated that this mechanism can be harnessed to:

Inhibit Cytokine and Chemokine Production: By blocking the translocation of cytokines and chemokines into the ER, mycolactone effectively halts their secretion from immune cells, thereby dampening inflammatory cascades. plos.orgbeilstein-journals.org

Downregulate Immune Cell Receptors: The surface expression of many immune receptors is dependent on the Sec61 pathway. Mycolactone treatment leads to a reduction in these receptors on immune cells, impairing their function and trafficking. mdpi.com

Induce Apoptosis in Target Cells: Prolonged blockade of Sec61 and the resulting ER stress can trigger programmed cell death (apoptosis). mdpi.com This cytotoxic effect is being explored for its potential in oncology. researchgate.net

A key strategy in developing mycolactone-based therapeutics involves separating the desired immunomodulatory effects from the broader cytotoxicity. Structure-activity relationship studies have shown that modifications to the mycolactone structure can alter its activity profile. pasteur.fr For example, a truncated version of mycolactone was found to retain immunosuppressive activity and AT2R binding while being considerably less toxic. pasteur.fr Exploring the unique structure of this compound and synthesizing derivatives are crucial steps toward developing targeted therapies that can modulate host pathways for therapeutic benefit with an improved safety profile.

Data Tables

Table 1: Variants of Mycolactone and Their Sources

| Mycolactone Variant | Producing Organism(s) | Geographic Origin of Strain |

|---|---|---|

| Mycolactone A/B | Mycobacterium ulcerans | Africa, Australia |

| Mycolactone C | Mycobacterium ulcerans | Australia |

| Mycolactone D | Mycobacterium ulcerans | China, Japan |

| This compound | M. ulcerans ecovar liflandii, M. ulcerans subsp. shinshuense | Frogs (various), Japan, China |

| Mycolactone F | M. pseudoshottsii, M. marinum | Fish (various) |

Table 2: Key Molecular Targets and Biological Effects of the Mycolactone Family

| Molecular Target | Biological Effect | Therapeutic Implication |

|---|---|---|

| Angiotensin II Type 2 Receptor (AT2R) | Induces neuronal hyperpolarization, leading to blockage of pain signals. mdpi.comnih.gov | Development of novel, non-opioid analgesics. mdpi.com |

| Sec61 Translocon | Blocks translocation of secretory/membrane proteins into the ER. beilstein-journals.orgnih.gov This leads to immunosuppression and, with prolonged exposure, apoptosis. mdpi.commdpi.com | Treatment for chronic inflammatory diseases, autoimmune disorders, and certain cancers. researchgate.netpasteur.fr |

Q & A

Q. How to structure a research proposal investigating this compound’s role in Buruli ulcer pathogenesis?

- Methodological Answer : Follow the P-E/I-C-O framework:

- P : M. ulcerans-infected murine models.

- E/I : this compound vs. non-toxic analogs.

- C : Wild-type vs. mls knockout strains.

- O : Histopathological scoring of skin lesions and bacterial burden (CFU counts).

Include a Gantt chart for timeline management and power analysis for sample size determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.